

Sourcing and Application Guide: 5-Chloro-3-nitro-1H-indazole

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Compound of Interest

Compound Name: 5-Chloro-3-nitro-1H-indazole

CAS No.: 98083-46-6

Cat. No.: B11902292

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Executive Summary

5-Chloro-3-nitro-1H-indazole (CAS: 98083-46-6) is a critical heterocyclic intermediate used primarily in the synthesis of bioactive indazole derivatives, particularly 3-aminoindazoles which serve as privileged scaffolds in kinase inhibitor development (e.g., VEGFR, PDGFR inhibitors).

[1] Unlike its more common isomer, 5-chloro-7-nitroindazole, the 3-nitro variant requires specific synthetic strategies to ensure regioisomeric purity. This guide outlines the technical specifications for "Research Grade" material, sourcing validation protocols, and downstream application workflows.

Part 1: Chemical Profile & Critical Quality Attributes (CQAs)

To ensure reproducibility in medicinal chemistry campaigns, "Research Grade" **5-Chloro-3-nitro-1H-indazole** must meet stringent specifications. The presence of regioisomers (4-nitro or 6-nitro) can significantly alter Structure-Activity Relationship (SAR) data.[2]

Technical Specifications

Property	Specification (Research Grade)	Notes
CAS Number	98083-46-6	Distinct from 5-chloro-7-nitro (CAS 41926-18-5).[2]
IUPAC Name	5-Chloro-3-nitro-1H-indazole	
Molecular Formula	C7H4ClN3O2	MW: 197.58 g/mol
Purity (HPLC)	≥ 97.0%	Area normalization at 254 nm. [2]
Appearance	Yellow to orange crystalline solid	Nitroindazoles are chromophoric.[2]
Melting Point	> 200 °C (Decomposes)	High melting point characteristic of nitroindazoles. [2]
Solubility	DMSO, DMF (High); MeOH (Moderate); Water (Low)	Use DMSO-d6 for NMR characterization.[2]

Impurity Profile & Identification

The primary challenge in sourcing this compound is regioisomeric contamination.[3]

- **Regioisomers (Critical):** Direct nitration of 5-chloroindazole with mixed acid (ngcontent-ng-c1989010908="" _ngghost-ng-c2127666394="" class="inline ng-star-inserted">) typically favors the benzene ring, yielding 5-chloro-4-nitro or 5-chloro-6-nitro isomers. The 3-nitro isomer is often synthesized via acetyl nitrate () or diazonium pathways, but incomplete separation can leave isomeric residues.
- **Starting Material:** Residual 5-chloroindazole (CAS 17615-95-1).[2]

Part 2: Sourcing Strategy & Vendor Validation

When procuring this intermediate, do not rely solely on the catalog name. The ambiguity in "nitroindazole" nomenclature often leads to shipping the wrong isomer.[2]

Validation Protocol (Self-Validating System)

Before bulk purchase or using a new lot for critical assays, execute the following validation steps:

- Request $^1\text{H-NMR}$ in DMSO- d_6 :
 - Diagnostic Signal: Look for the absence of a proton at the C-3 position.
 - Coupling Pattern: The benzene ring protons (H-4, H-6, H-7) should show an ABX or AMX system.^[2]
 - H-4 (d, $J \sim 2$ Hz): Doublet due to meta-coupling with H-6.
 - H-6 (dd, $J \sim 9, 2$ Hz): Doublet of doublets (ortho with H-7, meta with H-4).
 - H-7 (d, $J \sim 9$ Hz): Doublet (ortho with H-6).^[2]
 - Differentiation: If the nitro group is at position 4 or 6, the coupling constants and chemical shifts will shift significantly.^[2]
- Check Synthetic Origin:
 - Ask the supplier for the synthetic route. If they claim "direct nitration in sulfuric acid," be skeptical of high 3-nitro regio-selectivity without extensive purification.^[2]

Supplier Landscape

While major catalog houses (Sigma, Combi-Blocks) list this, it is often fulfilled by specialized heterocyclic manufacturers.

- Primary Sources: Specialized vendors in China and India (e.g., reagents distributed by Arctom, BLD Pharm) often hold the stock.^[2]
- Lead Time: Often 2-3 weeks if not in local stock (custom synthesis item).

Part 3: Application & Experimental Workflow

The primary utility of **5-Chloro-3-nitro-1H-indazole** is as a precursor to 5-chloro-1H-indazol-3-amine, a scaffold found in various tyrosine kinase inhibitors.

Synthesis & Reduction Pathway

The 3-nitro group is notoriously difficult to reduce compared to nitrobenzenes due to the stability of the indazole ring. Standard catalytic hydrogenation (

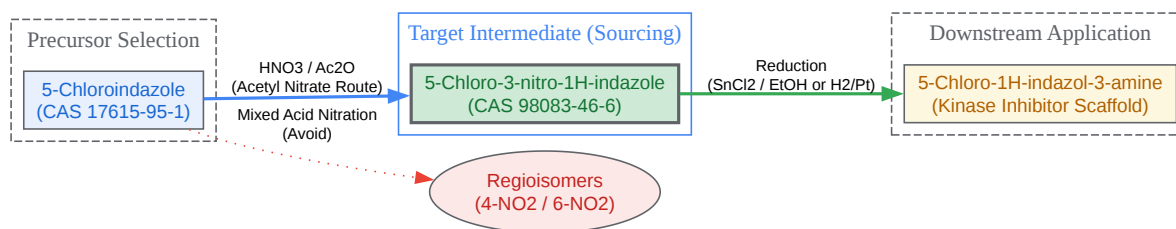
) can sometimes lead to ring opening or dechlorination if not carefully controlled.

Recommended Protocol: Stannous Chloride Reduction This method preserves the chloro-substituent and the indazole core.

- **Dissolution:** Dissolve **5-Chloro-3-nitro-1H-indazole** (1.0 eq) in Ethanol/Ethyl Acetate (1:1).
- **Reagent Addition:** Add

(5.0 eq) carefully.
- **Reflux:** Heat to 70°C for 3–4 hours. Monitor by TLC (Product is more polar/fluorescent).[2]
- **Workup (Critical):**
 - Cool to room temperature.
 - Adjust pH to >8 using saturated sodium hydroxide solution or 1N NaOH. Note: Tin salts will form a thick slurry.[2]
 - Filter through Celite to remove tin salts.[2]
 - Extract filtrate with Ethyl Acetate.[2]
- **Yield:** Expect 70–85% of 5-chloro-1H-indazol-3-amine.

Visualization of Chemical Pathway



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Caption: Synthesis and application workflow distinguishing the optimal acetyl nitrate route from regioisomeric pitfalls.

Part 4: Safety & Handling (MSDS Summary)

- Hazards: Irritant (Skin/Eye/Respiratory).[2] Nitroindazoles are potentially energetic; avoid heating bulk material in closed systems without calorimetry data.
- Storage: Store at 2–8°C, protected from light. Nitro compounds can darken upon photo-oxidation.
- GHS Classification: H315, H319, H335.[2]

References

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- Chemical Identity: PubChem Compound Summary for CID 12828859 (**5-Chloro-3-nitro-1H-indazole**). [Link](#)

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Sources

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- [3. KR100742014B1 - Gabanergic modulators - Google Patents \[patents.google.com\]](#)
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